4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride
CAS No.: 1700693-96-4
Cat. No.: VC0519361
Molecular Formula: C24H33ClFN3O
Molecular Weight: 434.0
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride - 1700693-96-4](/images/no_structure.jpg)
Specification
CAS No. | 1700693-96-4 |
---|---|
Molecular Formula | C24H33ClFN3O |
Molecular Weight | 434.0 |
IUPAC Name | 4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride |
Standard InChI | InChI=1S/C24H32FN3O.3ClH/c1-27-12-14-28(15-13-27)18-20-16-19(8-9-23(20)29)17-26-24(10-4-5-11-24)21-6-2-3-7-22(21)25;;;/h2-3,6-9,16,26,29H,4-5,10-15,17-18H2,1H3;3*1H |
Standard InChI Key | CBVUTZQHCYRANE-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)CC2=C(C=CC(=C2)CNC3(CCCC3)C4=CC=CC=C4F)O.Cl.Cl.Cl |
Appearance | Solid powder |
Introduction
Chemical Structure and Identification
Structural Composition
4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride is derived from the free base compound 4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol. The parent compound consists of a phenol core with two key substituents: a 4-methylpiperazin-1-ylmethyl group at position 2 and a [(1-(2-fluorophenyl)cyclopentyl)amino]methyl group at position 4 . The trihydrochloride salt is formed when the three nitrogen atoms in the molecule (the secondary amine and the two nitrogens in the piperazine ring) form ionic bonds with hydrochloride.
The parent compound is registered in chemical databases with several identifiers:
Molecular Properties
The physicochemical properties of the compound and its trihydrochloride salt are presented in Table 1.
Table 1: Physicochemical Properties of 4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol and its Trihydrochloride Salt
*Note: The trihydrochloride salt properties are calculated values based on the addition of three HCl molecules to the free base structure.
Chemical Identifiers
The compound can be referenced using several chemical identifiers as shown in Table 2.
Table 2: Chemical Identifiers for the Parent Compound
Structural Analysis and Molecular Features
Key Structural Components
The molecule contains several notable structural features that contribute to its potential biological activity:
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Phenol Core: The central structure is a phenol ring that acts as a scaffold for the functional groups . The hydroxyl group on the phenol ring can potentially serve as a hydrogen bond donor in biological interactions.
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2-Fluorophenyl Group: Attached to the cyclopentyl ring is a 2-fluorophenyl moiety . Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and alter lipophilicity.
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Cyclopentyl Bridge: A cyclopentyl group connects the 2-fluorophenyl group to the amino linkage . This five-membered ring adds conformational rigidity to the molecule.
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Methylpiperazine Moiety: The 4-methylpiperazin-1-yl group attached via a methylene bridge to position 2 of the phenol ring provides a basic center that can participate in ionic interactions .
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Amine Linker: The secondary amine connecting the phenol portion to the cyclopentyl group can serve as both a hydrogen bond donor and acceptor .
Salt Form Properties
As a trihydrochloride salt, the compound exhibits different physicochemical properties compared to its free base form:
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Increased Water Solubility: The salt form typically has enhanced water solubility compared to the free base, which is advantageous for pharmaceutical formulations.
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pH-Dependent Behavior: In solution, the protonation state of the nitrogen atoms will depend on the pH, affecting the compound's solubility and membrane permeability.
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Crystalline Structure: Salt forms often exhibit different crystalline structures compared to their free bases, which can affect stability and processing characteristics.
Structural Analogs and Related Compounds
Comparison with Structural Analogs
Several structural analogs of the compound have been identified in chemical databases. Table 3 presents a comparison of these related structures.
Table 3: Structural Comparison of 4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol with Related Analogs
Structure-Activity Relationship Considerations
The structural variations observed in these analogs suggest potential exploration of structure-activity relationships:
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Piperazine Substitution: The replacement of the methyl group with a phenyl group on the piperazine nitrogen (as seen in CHEMBL3590557) alters the electronic and steric properties of this portion of the molecule . This modification likely affects binding interactions with potential biological targets and influences the compound's lipophilicity.
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Ring Size Variation: The change from a cyclopentyl to a cyclobutyl ring (as seen in the analog mentioned in search result 4) introduces different conformational constraints . This structural alteration can impact the spatial orientation of the 2-fluorophenyl group relative to other parts of the molecule.
Analytical Considerations
Identification Methods
For analytical identification and characterization of the compound, several methods would be applicable:
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Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) would be valuable for structural confirmation.
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Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) could be employed for purity determination and quantitative analysis.
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X-ray Crystallography: This technique would provide definitive structural information, particularly for the solid-state arrangement of the trihydrochloride salt.
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